molecular formula C12H15N3O4 B5740879 2-methyl-N-4-morpholinyl-3-nitrobenzamide CAS No. 5542-81-4

2-methyl-N-4-morpholinyl-3-nitrobenzamide

Cat. No. B5740879
CAS RN: 5542-81-4
M. Wt: 265.26 g/mol
InChI Key: OSDVESPSNUKAQC-UHFFFAOYSA-N
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Description

2-methyl-N-4-morpholinyl-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-methyl-N-4-morpholinyl-3-nitrobenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. By inhibiting CK2, 2-methyl-N-4-morpholinyl-3-nitrobenzamide can modulate various cellular processes that are regulated by CK2-mediated phosphorylation.
Biochemical and Physiological Effects:
2-methyl-N-4-morpholinyl-3-nitrobenzamide has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and differentiation. It has also been shown to regulate circadian rhythms and the development of zebrafish embryos. 2-methyl-N-4-morpholinyl-3-nitrobenzamide has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting its potential therapeutic use in inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-methyl-N-4-morpholinyl-3-nitrobenzamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of CK2, which allows for the modulation of downstream signaling pathways. It is also relatively easy to synthesize and has a high purity. However, 2-methyl-N-4-morpholinyl-3-nitrobenzamide has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-methyl-N-4-morpholinyl-3-nitrobenzamide. One area of research is the development of more potent and selective CK2 inhibitors that can be used in vivo. Another area of research is the investigation of the role of CK2 in various diseases and the potential therapeutic use of CK2 inhibitors. 2-methyl-N-4-morpholinyl-3-nitrobenzamide can also be used as a tool to study the regulation of circadian rhythms and the development of zebrafish embryos. Overall, 2-methyl-N-4-morpholinyl-3-nitrobenzamide has the potential to be a valuable tool for scientific research and the development of new therapies for various diseases.

Synthesis Methods

2-methyl-N-4-morpholinyl-3-nitrobenzamide can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with N-(4-morpholinyl) amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-methyl-N-4-morpholinyl-3-nitrobenzamide as a yellow solid with a purity of over 95%.

Scientific Research Applications

2-methyl-N-4-morpholinyl-3-nitrobenzamide has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. 2-methyl-N-4-morpholinyl-3-nitrobenzamide has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases. It has also been used to study the regulation of circadian rhythms and the development of zebrafish embryos.

properties

IUPAC Name

2-methyl-N-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-9-10(3-2-4-11(9)15(17)18)12(16)13-14-5-7-19-8-6-14/h2-4H,5-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDVESPSNUKAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970770
Record name 2-Methyl-N-(morpholin-4-yl)-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-nitro-2-methyl-N-(4-morpholinyl)benzamide

CAS RN

5542-81-4
Record name 2-Methyl-N-(morpholin-4-yl)-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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